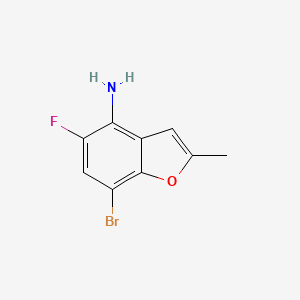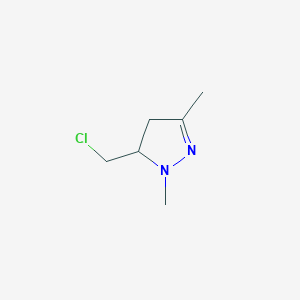
5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole is a heterocyclic organic compound It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms The compound is characterized by the presence of a chloromethyl group and two methyl groups attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole typically involves the reaction of 1,3-dimethyl-4,5-dihydro-1H-pyrazole with chloromethylating agents. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aldehyde to be attacked by the aromatic pi-electrons of the pyrazole ring, followed by rearomatization of the ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to enhance reaction efficiency and yield. This method allows for better control of reaction conditions, leading to improvements in process safety, yield, selectivity, and product quality over traditional batch reactors .
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bonds in the pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., zinc chloride). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides or hydroxides.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives may exhibit biological activity, making it useful for studying enzyme interactions and cellular processes.
Industrial Applications: It can be employed in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific enzymes, affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but differs in its aromatic ring structure and functional groups.
5-Chloromethyl-2-hydroxyl-benzaldehyde: Similar to the above compound but with a hydroxyl group instead of a methoxy group.
5-(Chloromethyl)furfural: This compound features a furan ring instead of a pyrazole ring and is used in different applications.
Uniqueness
5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole is unique due to its specific combination of a pyrazole ring with a chloromethyl group and two methyl groups. This structure imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its versatility in undergoing various chemical reactions and its potential for use in diverse scientific fields highlight its importance in research and industry.
Propiedades
Fórmula molecular |
C6H11ClN2 |
|---|---|
Peso molecular |
146.62 g/mol |
Nombre IUPAC |
3-(chloromethyl)-2,5-dimethyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C6H11ClN2/c1-5-3-6(4-7)9(2)8-5/h6H,3-4H2,1-2H3 |
Clave InChI |
RKBCSWIWLCPIJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(C1)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


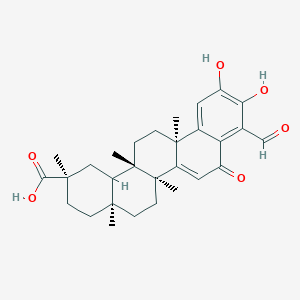
![[(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate](/img/structure/B14801748.png)
![disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B14801751.png)
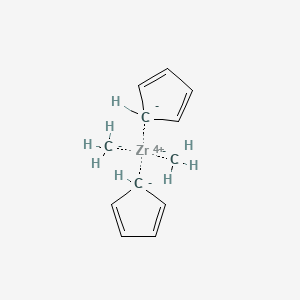

![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B14801782.png)

![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B14801786.png)
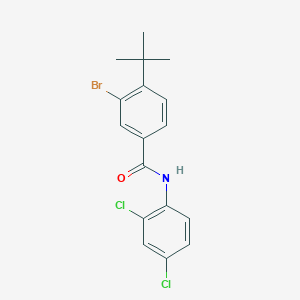
![Tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate](/img/structure/B14801796.png)
![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
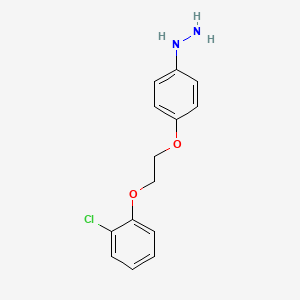
![4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide](/img/structure/B14801815.png)
